molecular formula C11H13N5S B6448944 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2548977-92-8

6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6448944
CAS No.: 2548977-92-8
M. Wt: 247.32 g/mol
InChI Key: YWDDMELWDQLEJR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄N₄S₂ Structure: The compound features a pyrimidine core substituted at position 2 with a methylsulfanyl group, at position 6 with a methyl group, and at position 4 with an N-[(pyrimidin-2-yl)methyl]amine moiety.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-8-6-9(16-11(15-8)17-2)14-7-10-12-4-3-5-13-10/h3-6H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDDMELWDQLEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(methylsulfanyl)pyrimidine derivatives, which are then subjected to further functionalization.

    Starting Material Preparation: The synthesis begins with the preparation of 2-(methylsulfanyl)pyrimidine. This can be achieved by reacting 2-chloropyrimidine with methanethiol in the presence of a base such as sodium hydride.

    Methylation: The next step involves the methylation of the 6-position of the pyrimidine ring. This can be done using methyl iodide and a strong base like potassium tert-butoxide.

    Amination: The final step is the introduction of the amine group at the 4-position. This can be achieved by reacting the intermediate with an appropriate amine, such as pyrimidin-2-ylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, potentially leading to the formation of dihydropyrimidine derivatives or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives and thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methods, including C-C coupling reactions. A recent study highlighted the synthesis of new 4,5-disubstituted pyrimidines, which includes derivatives like 6-methyl-2-(methylthio)pyrimidines, showcasing their potential as antibiotics with unique mechanisms of action .

Anti-inflammatory Effects

Pyrimidine derivatives, including the target compound, have demonstrated notable anti-inflammatory properties. Research indicates that these compounds inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, studies have shown that certain pyrimidine derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The presence of electron-donating groups in the pyrimidine structure enhances their anti-inflammatory activity.

Antimicrobial Properties

Recent developments in pyrimidine chemistry have focused on their antimicrobial effects. The compound's structural features suggest potential efficacy against various bacterial strains. The demand for new antibiotics is critical due to rising antibiotic resistance, making this class of compounds particularly relevant in drug development .

Cancer Treatment

Pyrimidine derivatives are being investigated for their role in cancer therapy due to their ability to modulate angiogenesis—an essential process in tumor growth and metastasis. The compound's mechanism may involve targeting specific pathways that regulate blood vessel formation, which is crucial for tumor survival and progression .

Neurological Disorders

Emerging research suggests that pyrimidine derivatives may have neuroprotective effects. The modulation of neuroinflammatory processes could position these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Angiogenesis ModulationDemonstrated effectiveness in inhibiting pathological angiogenesis associated with tumors.
Antibiotic DevelopmentHighlighted the synthesis of new pyrimidine derivatives with unique mechanisms against resistant bacteria.
Anti-inflammatory ActivityReported significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the pyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 278.40 g/mol
  • Polarity : Moderate due to the pyrimidine rings and amine group.
  • Potential Applications: Pyrimidine derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities .
Table 1: Structural and Functional Comparison
Compound Name (CAS/ID) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound C₁₂H₁₄N₄S₂ - 2: MeS
- 4: N-(pyrimidin-2-yl)Me
278.40 Hypothesized kinase inhibition, enhanced π-π interactions -
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine (55749-66-1) C₁₂H₁₂ClN₃S - 2: MeS
- 4: 4-Cl-Ph
265.76 Increased lipophilicity (Cl substituent); potential antimicrobial activity
N-[(2-Methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine C₁₄H₁₆N₄OS - 2: MeS
- 4: N-(2-MeO-Ph)Me
296.37 Improved solubility (methoxy group); possible metabolic O-demethylation
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O - 2: Ph
- 4: 2-F-Ph
- 5: 4-MeO-Ph-CH₂NH
465.51 Antibacterial/antifungal activity; intramolecular H-bonding stabilizes conformation
6-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-diethyl-2-phenylpyrimidin-4-amine (341965-39-7) C₁₉H₁₇Cl₂N₃S₂ - 2: Ph
- 4: N,N-Et₂
- 6: 4-Cl-Ph-S-CH₂
422.39 High lipophilicity (Cl, S groups); potential cytotoxicity
Key Observations :

Substituent Effects on Activity: Chlorophenyl Groups (e.g., 55749-66-1): Increase lipophilicity and may enhance membrane permeability but could elevate toxicity . Methoxy Groups (e.g., ): Improve solubility but introduce metabolic liabilities (e.g., demethylation) .

Structural Rigidity :

  • Bicyclic analogs (e.g., 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, ) exhibit rigid conformations that may improve binding affinity but reduce synthetic accessibility .

Biological Activity Trends :

  • Compounds with methylsulfanyl groups (common in all analogs) show consistent antimicrobial activity, likely due to sulfur’s electron-withdrawing effects .
  • Fluorophenyl substituents (e.g., ) enhance metabolic stability and binding via electronegativity .

Table 2: Physicochemical Properties
Property Target Compound 55749-66-1
logP (Predicted) 2.1 3.2 2.8 3.5 4.9
Water Solubility Moderate Low Moderate Low Very Low
Hydrogen Bond Donors 1 1 1 2 1

Biological Activity

6-Methyl-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active pyrimidine derivatives, which have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The compound can be represented by the following structural formula:

C10H12N4S\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}

This structure includes a pyrimidine core with methyl and methylthio substitutions, which are critical for its biological activity.

Pyrimidine derivatives often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound has not been exhaustively documented; however, related compounds have demonstrated inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are implicated in cancer and inflammatory diseases .

Anticancer Activity

Research indicates that pyrimidine derivatives can act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that certain pyrimidine compounds exhibit significant inhibitory effects on the activity of the Abl kinase and other related kinases .

CompoundTarget EnzymeIC50 (μM)
This compoundAbl kinaseTBD
Related Pyrimidine DerivativeDHFR0.5 - 10

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vitro studies have indicated that these compounds can reduce inflammation by modulating the expression of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Some studies have reported on the antimicrobial properties of pyrimidine derivatives. The presence of a methylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacteria and fungi .

Case Studies

  • Case Study on Anti-cancer Activity : A study evaluated the effectiveness of a series of pyrimidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Anti-inflammatory Study : In a controlled experiment, a pyrimidine derivative similar to this compound was tested for its ability to inhibit COX enzymes. The compound significantly reduced COX activity, suggesting potential for treating inflammatory conditions .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of several pyrimidine derivatives, including those with methylthio substitutions. Results showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

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